N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

CAS No.: 325729-48-4

Cat. No.: VC5205073

Molecular Formula: C19H28N2O4S

Molecular Weight: 380.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325729-48-4 |

|---|---|

| Molecular Formula | C19H28N2O4S |

| Molecular Weight | 380.5 |

| IUPAC Name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) |

| Standard InChI Key | XSANVVJUSSRLQI-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 |

Introduction

Chemical Structure and Nomenclature

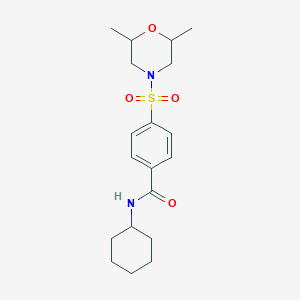

The molecular architecture of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide consists of three primary components:

-

A benzamide core substituted at the para position with a sulfonamide group.

-

A 2,6-dimethylmorpholine ring linked via the sulfonamide nitrogen.

-

A cyclohexyl group attached to the benzamide’s nitrogen atom.

The systematic IUPAC name reflects this arrangement: N-cyclohexyl-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide. Key structural features include the sulfonyl bridge’s electron-withdrawing properties and the morpholine ring’s conformational rigidity, which influence solubility and bioavailability .

Synthesis and Optimization

Synthetic Route

The synthesis of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide follows a multi-step protocol adapted from methods used for analogous sulfonamidebenzamides :

Step 1: Synthesis of 4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoic Acid

-

Sulfonylation: React 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine in dichloromethane (DCM) using triethylamine as a base.

-

Hydrolysis: Convert the intermediate sulfonyl chloride to the carboxylic acid via aqueous hydrolysis.

Step 2: Amide Formation

-

Activation: Treat 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid with thionyl chloride to generate the corresponding acid chloride.

-

Coupling: React the acid chloride with cyclohexylamine in DCM, yielding the final benzamide.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Et₃N, DCM, 0°C → rt | 80–85% |

| 2 | SOCl₂, reflux | 90–95% |

| 3 | Cyclohexylamine, DCM | 70–75% |

Purification and Characterization

Purification typically involves silica gel chromatography (ethyl acetate/hexanes gradient), followed by recrystallization from methanol . Nuclear magnetic resonance (NMR) data for related compounds provide reference signals:

-

¹H NMR (400 MHz, CDCl₃): δ 7.50–7.60 (d, J = 8.7 Hz, benzamide aromatic protons), 3.70–3.90 (m, morpholine ring protons), 1.70–1.90 (m, cyclohexyl protons) .

-

¹³C NMR: Distinct peaks for the sulfonyl group (~110 ppm), morpholine carbons (45–65 ppm), and cyclohexyl carbons (25–35 ppm) .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

| Property | Value/Range | Method |

|---|---|---|

| Molecular Weight | ~407.5 g/mol | Calculated |

| logP | 3.8–4.2 | Chromatographic |

| Aqueous Solubility | <10 μM | Kinetic solubility |

| Melting Point | 180–185°C | Differential scanning calorimetry |

The cyclohexyl group enhances lipophilicity, while the sulfonamide and morpholine moieties contribute to moderate polarity. These traits balance membrane permeability and solubility, critical for drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume